

Ertugliflozin Pidolate: A Technical Guide to its Molecular Targets and Binding Affinity

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Compound of Interest

Compound Name: Ertugliflozin pidolate

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Introduction

Ertugliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), is a therapeutic agent developed for the management of type 2 diabetes mellitus. Its mechanism of action is centered on the inhibition of renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering plasma glucose levels.[1][2] This technical guide provides an in-depth overview of the molecular targets of **ertugliflozin pidolate**, its binding affinity, and the experimental methodologies used to characterize these interactions.

Primary Molecular Target: Sodium-Glucose Cotransporter 2 (SGLT2)

The principal molecular target of ertugliflozin is the sodium-glucose cotransporter 2 (SGLT2).[3][4][5] SGLT2 is a high-capacity, low-affinity transporter predominantly expressed in the apical membrane of the epithelial cells of the S1 and S2 segments of the renal proximal tubules.[5][6][7] Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[5][6][7] By selectively inhibiting SGLT2, ertugliflozin effectively reduces the reabsorption of glucose from the tubular fluid back into the bloodstream.[1][2]

Binding Affinity and Selectivity

Ertugliflozin exhibits a high binding affinity for human SGLT2, coupled with a remarkable selectivity over the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is another key glucose transporter, primarily found in the small intestine and the S3 segment of the proximal tubule, responsible for the remaining 10% of renal glucose reabsorption.[7] The high selectivity of ertugliflozin for SGLT2 minimizes the potential for off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.

Quantitative Binding Data

The inhibitory activity of ertugliflozin on human SGLT2 and SGLT1 has been quantified using in vitro functional assays. The 50% inhibitory concentration (IC50) values are summarized in the table below.

Target Transporter	IC50 (nM)	Selectivity (SGLT1/SGLT2)
Human SGLT2	0.877	>2000-fold
Human SGLT1	1960	

Data sourced from in vitro functional assays measuring the inhibition of radiolabeled methyl α -d-glucopyranoside (AMG) uptake in CHO cells expressing the respective human transporters. [8]

Experimental Protocols

The determination of the binding affinity and selectivity of ertugliflozin for SGLT2 and SGLT1 involves robust in vitro cellular assays. A detailed methodology for a representative functional assay is outlined below.

In Vitro Functional Assay for SGLT1 and SGLT2 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of ertugliflozin for human SGLT1 and SGLT2 transporters.

Cell Lines:

- Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 (hSGLT1).
- Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (hSGLT2).[8]
- HEK293 cells stably expressing human SGLT1 or SGLT2 can also be utilized.[9]

Radioligand:

- ^{14}C -labeled methyl α -D-glucopyranoside ($[^{14}\text{C}]$ -AMG), a non-metabolizable glucose analog that is a substrate for both SGLT1 and SGLT2.[8][9]

Assay Procedure:

- Cell Culture: CHO-hSGLT1 and CHO-hSGLT2 cells are cultured in appropriate media and conditions to ensure optimal growth and transporter expression.
- Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere and form a confluent monolayer.
- Compound Preparation: A serial dilution of ertugliflozin is prepared in a suitable assay buffer.
- Pre-incubation: The cell monolayers are washed with a sodium-containing buffer to remove culture medium. The cells are then pre-incubated with varying concentrations of ertugliflozin or vehicle control for a specified period at a controlled temperature.
- Uptake Initiation: The uptake of glucose is initiated by adding a solution containing a fixed concentration of $[^{14}\text{C}]$ -AMG to each well.
- Incubation: The plates are incubated for a defined period to allow for transporter-mediated uptake of the radioligand.
- Uptake Termination: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.
- Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

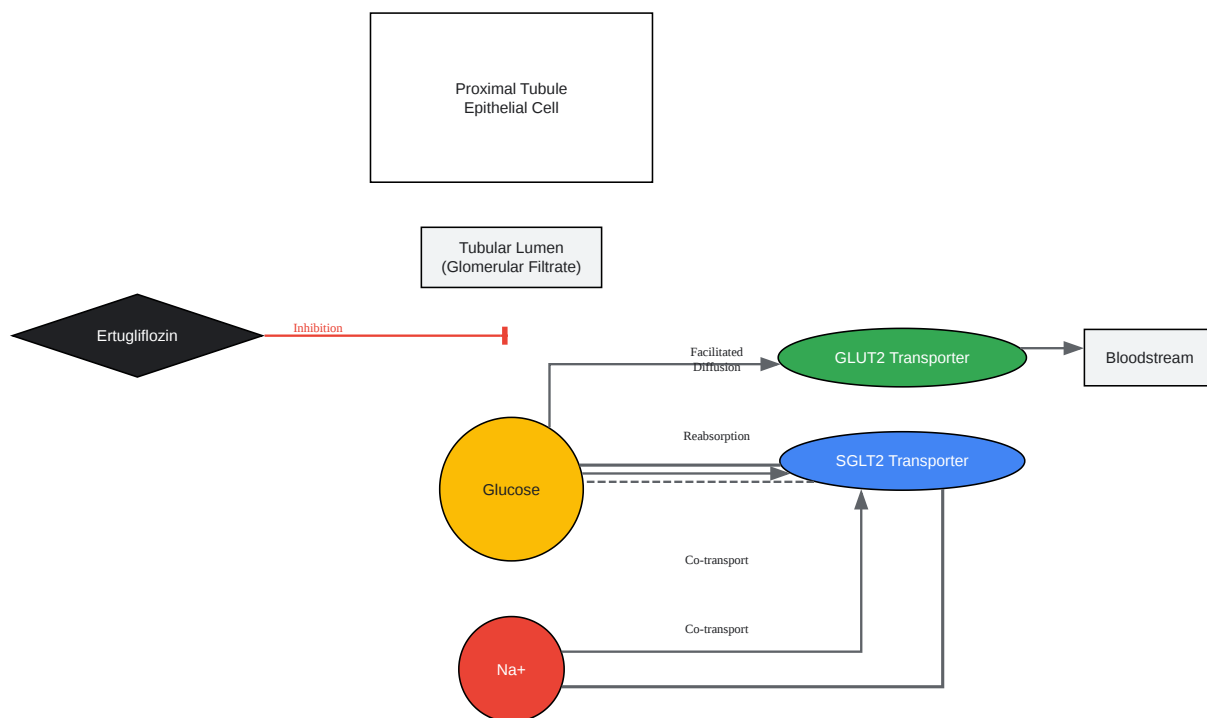
- **Data Analysis:** The amount of [^{14}C]-AMG uptake is determined for each concentration of ertugliflozin. The data are then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Controls:

- **Total Uptake:** Wells containing cells and [^{14}C]-AMG without any inhibitor (vehicle control).
- **Non-specific Uptake:** Wells containing cells and [^{14}C]-AMG in the presence of a high concentration of a non-labeled SGLT inhibitor (e.g., phlorizin) or in a sodium-free buffer to determine the level of uptake not mediated by SGLT transporters.

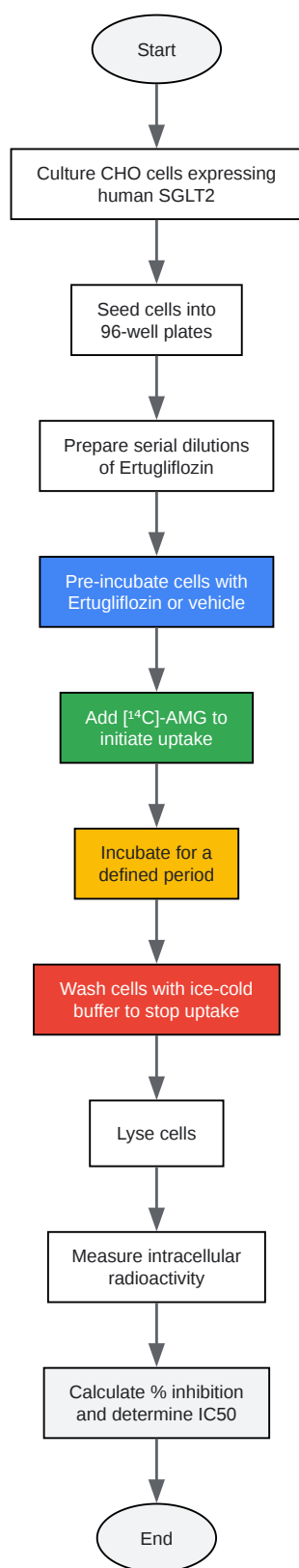
Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental approach, the following diagrams have been generated using the DOT language.



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Mechanism of SGLT2 Inhibition by Ertugliflozin



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Workflow for SGLT2 Inhibition Assay

Off-Target Binding Profile

The available data strongly indicate that ertugliflozin is a highly selective inhibitor of SGLT2. The greater than 2000-fold selectivity for SGLT2 over SGLT1 is a key characteristic that contributes to its favorable safety profile.[8] Extensive off-target screening is a standard part of the drug development process, but detailed public data on ertugliflozin's binding to a broad panel of other receptors, ion channels, and enzymes are not extensively published in the primary literature. However, the high selectivity for its primary target suggests a low propensity for significant off-target interactions at therapeutic concentrations.

Conclusion

Ertugliflozin pidolate's therapeutic efficacy is derived from its potent and highly selective inhibition of the SGLT2 transporter in the renal proximal tubules. The high binding affinity for SGLT2, coupled with its pronounced selectivity over SGLT1, underscores its targeted mechanism of action. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of SGLT2 inhibitors. The provided visualizations offer a clear representation of the underlying biological pathway and the experimental workflow for researchers in the field of diabetes drug discovery and development.

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